2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid
Overview
Description
2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment Potential :
- A compound related to 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid has been identified as an Aurora kinase inhibitor, suggesting potential use in cancer treatment. Specifically, it was found to inhibit Aurora A, which may be beneficial in certain cancer therapies ロバート ヘンリー,ジェームズ, 2006.
Chemical Modification for Biological Properties :
- The chemical modification of the pyridine moiety in related molecules, like displacement of the methyl group, has been researched to optimize biological properties. This includes enhancing analgesic properties in certain derivatives I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015.
Industrial Applications in Extraction Processes :
- Pyridine-3-carboxylic acid, a related compound, is widely used in the food, pharmaceutical, and biochemical industries. Its production can be enhanced by methods like enzymatic conversion and reactive extraction Sushil Kumar, B. V. Babu, 2009.
Use in Radiochemical Synthesis :
- The compound has been utilized in the microscale synthesis of radiolabeled compounds, indicating its importance in the field of radiochemistry, particularly for medical imaging and diagnostic purposes Y. Choi, N. Kucharczyk, R. Sofia, 1987.
Development of Fluorescent Compounds for Bioassays :
- Derivatives of pyridine dicarboxylic acid, similar to the queried compound, have been synthesized for use in creating lanthanide complexes with distinct fluorescence properties. These are valuable in bioassays and other analytical applications R. Tang, Zi‐er Yan, Can-cheng Guo, Yi‐ming Luo, 2006.
Development of Medicinal Chemistry Compounds :
- Research has been conducted on similar compounds for their potential as inhibitors in medicinal chemistry, highlighting its relevance in the development of new therapeutic agents G. T. Wang, Y. Chen, S. Wang, R. Gentles, T. Sowin, W. Kati, S. Muchmore, V. Giranda, K. Stewart, H. Sham, D. Kempf, W. G. Laver, 2001.
Synthesis of Piperidines for Biological Applications :
- The compound has been used in the synthesis of biologically interesting polysubstituted piperidines, which are significant in the development of new drugs and therapeutic agents Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, N. Garrido, 2019.
properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-10-5-3-9(4-6-10)8-16-12-11(13(17)18)2-1-7-15-12/h1-7H,8H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRLKYXEBWCSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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